molecular formula C6H8O2 B093480 3-Hexynoic acid CAS No. 17814-72-1

3-Hexynoic acid

Cat. No.: B093480
CAS No.: 17814-72-1
M. Wt: 112.13 g/mol
InChI Key: JHBKYZNFFMIFDA-UHFFFAOYSA-N
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Description

3-Hexynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Production from Glucose or Glycerol : 3-HP can be biologically produced from glucose or glycerol. This is significant for sustainable chemical production processes (Kumar, Ashok, & Park, 2013).

  • Precursor in Industrial Chemical Production : It serves as a precursor for various chemicals like acrylic acid and its derivatives. Its polymerized form is used in bioplastic production (Jers, Kalantari, Garg, & Mijakovic, 2019).

  • Biosynthetic Pathways for Production : Various biosynthetic pathways can be engineered for 3-HP production, emphasizing the need for mass and redox balance considerations (Jiang, Meng, & Xian, 2009).

  • High Production in Klebsiella pneumoniae : Systematic optimization in K. pneumoniae led to high-yield production of 3-HP, marking a significant advance in biological production from renewable carbon sources (Li, Wang, Ge, & Tian, 2016).

  • Orthogonal Gene Expression Control : Studies on Pseudomonas putida and E. coli showed the potential of 3-HP-inducible systems for synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017).

  • Potential in Corrosion Inhibition : Schiff's bases derived from lysine and aldehydes, including 3-Hexynoic acid derivatives, have shown effectiveness as corrosion inhibitors for mild steel (Gupta, Verma, Quraishi, & Mukherjee, 2016).

  • Role in Bioprocess Development : Protein engineering of enzymes for the conversion of 3-hydroxyvaleronitrile to 3-hydroxyvaleric acid, a related compound, highlights the potential of this compound in industrial bioprocesses (Wu et al., 2007).

  • Electrical Conductivity and pH Monitoring : A system for monitoring the pH and electrical conductivity of 3-Hydroxy-3-methylhexanoic acid, a related compound, indicates the relevance of this compound in sensor technology (Hirano, Isomura, & Futagawa, 2018).

Mechanism of Action

Indole 3-hexanoic acid, a compound related to 3-Hexynoic acid, has been identified as a novel auxin that regulates plant growth and development .

Safety and Hazards

3-Hexynoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

Properties

IUPAC Name

hex-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKYZNFFMIFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415575
Record name 3-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17814-72-1
Record name 3-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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